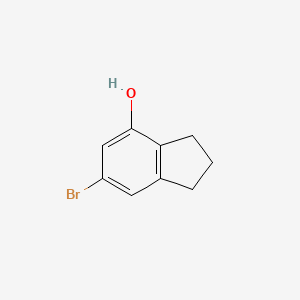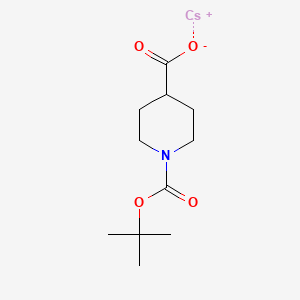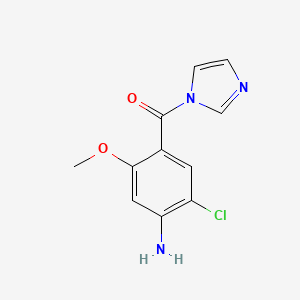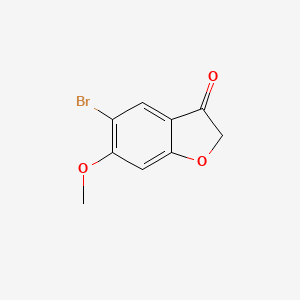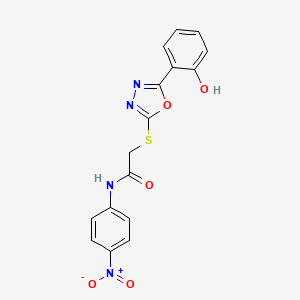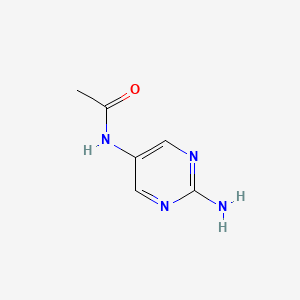
N-(2-Aminopyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminopyrimidin-5-yl)acetamide is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of an acetamide group attached to the 2-aminopyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Aminopyrimidin-5-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminopyrimidine and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, at a temperature range of 50-70°C.
Procedure: The 2-aminopyrimidine is dissolved in the solvent, and acetic anhydride is added dropwise with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours.
Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminopyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, like sodium hydroxide, at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamide group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: N-(2-Aminopyrimidin-5-yl)acetamide derivatives have shown promise as potential therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Aminopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A precursor to N-(2-Aminopyrimidin-5-yl)acetamide, used in similar applications.
N-(2-Aminopyrimidin-4-yl)acetamide: A structural isomer with different biological properties.
2-Amino-4,6-dimethylpyrimidine: Another aminopyrimidine derivative with distinct chemical and biological characteristics.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(2-aminopyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H8N4O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11)(H2,7,8,9) |
InChI Key |
REJGMENSNHMIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


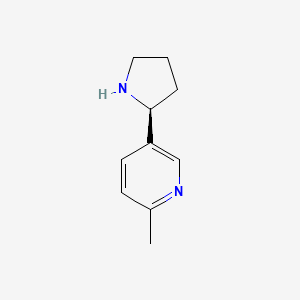
![3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B11769821.png)
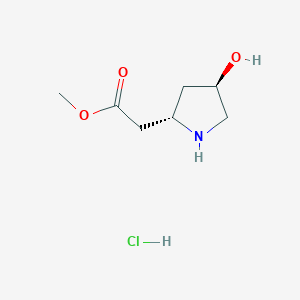
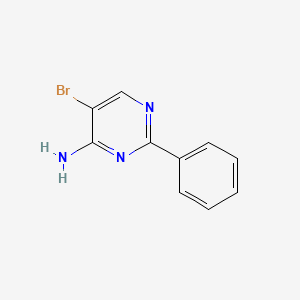
![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
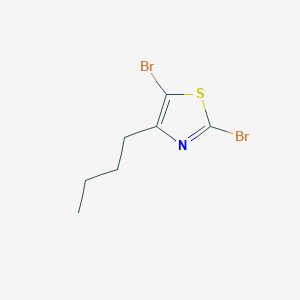
![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
